ACT-335827 is a selective orexin receptor 1 (OX1R) antagonist [, , , , ]. It is a synthetic compound developed by Actelion Pharmaceuticals [, ] for research purposes. This compound plays a crucial role in scientific research by enabling the study of the orexin system, particularly the role of OX1R in various physiological processes such as feeding behavior, stress response, and reward processing [, , , , ].
The synthesis of ACT-335827 involves several key steps:
These steps illustrate a complex synthetic pathway that incorporates various organic chemistry techniques including protection-deprotection strategies, coupling reactions, and cyclizations to achieve the desired pharmacological profile of ACT-335827 .
ACT-335827 has a molecular formula of CHNOS and a molecular weight of approximately 342.44 g/mol. The structure features a tetrahydroisoquinoline core, which is characteristic of many neuroactive compounds.
The arrangement of atoms within ACT-335827 contributes to its selectivity for the orexin receptor type 1 over type 2, which is critical for its therapeutic effects .
ACT-335827 undergoes various chemical reactions that are relevant to its pharmacological activity:
These reactions highlight the importance of understanding both the binding characteristics and metabolic pathways when evaluating the efficacy and safety profiles of ACT-335827 .
ACT-335827 functions primarily by selectively antagonizing the orexin receptor type 1. This mechanism involves blocking the action of orexin neuropeptides that typically promote arousal and wakefulness.
These properties are essential for formulating ACT-335827 into effective pharmaceutical preparations .
ACT-335827 has been investigated primarily for its potential use in treating anxiety disorders and stress-related conditions due to its selective action on the orexin receptor type 1. Its ability to modulate stress responses without inducing sedation makes it a promising candidate for further clinical development in psychiatric and neuropsychiatric applications .
The orexin (hypocretin) system comprises two neuropeptides—orexin-A (OX-A) and orexin-B (OX-B)—and two G protein-coupled receptors, OX1 and OX2 (OX1R, OX2R). Discovered in 1998, this system originates from neurons primarily localized in the lateral hypothalamus but projects extensively throughout the central nervous system, influencing diverse physiological functions [2] [6] [9]. Orexins bind their receptors with distinct affinities: OX-A exhibits high affinity for both OX1R and OX2R, while OX-B preferentially binds OX2R [2] [6]. Activation of these receptors triggers complex signaling cascades, including Gq-mediated phospholipase C (PLC) activation, intracellular calcium mobilization, and modulation of ion channels (e.g., inhibition of K⁺ channels), ultimately enhancing neuronal excitability [6] [9].
Orexins stabilize wakefulness during motivated behaviors and respond to stressors and metabolic cues (e.g., hunger). Dysregulation is implicated in narcolepsy (orexin deficiency), insomnia (hyperarousal), addiction, and mood disorders [2] [3] [6].
Table 1: Core Components of the Orexin System
Component | Characteristics | Primary Functions |
---|---|---|
Orexin-A (OX-A) | 33-amino acid peptide, two disulfide bonds, C-terminal amidation | High affinity for OX1R and OX2R; longer-lasting arousal |
Orexin-B (OX-B) | 28-amino acid linear peptide, C-terminal amidation | Preferential affinity for OX2R; shorter half-life |
OX1 Receptor | Gq/Gs-coupled; high expression in LC, VTA, cortex | Arousal, stress response, reward seeking, addiction |
OX2 Receptor | Gq/Gi-coupled; high expression in TMN, nucleus accumbens | Sleep-wake transitions, arousal, REM sleep regulation |
OX1R signaling is critical for integrating emotional and physiological stressors with arousal states:
Table 2: Effects of Selective OX1 Antagonism in Preclinical Models
Behavioral Domain | Experimental Model | Effect of ACT-335827 | Proposed Mechanism |
---|---|---|---|
Anxiety/Stress | Fear-potentiated startle (rats) | ↓ Fear response without motor impairment | Blocked OX1R in amygdala/BNST |
Schedule-induced polydipsia (rats) | ↓ Compulsive water drinking | Reduced stress-induced compulsivity | |
Addiction | Cocaine CPP* reinstatement (mice) | ↓ Drug-seeking behavior | Blocked OX1R in VTA→NAc pathway |
Metabolic | Cafeteria diet model (rats) | ↓ High-fat/sweet diet intake; ↑ standard chow consumption; no change in total kcal | Attenuated reward value of palatable food |
*Conditioned Place Preference [7] [8]
Dual orexin receptor antagonists (DORAs) like suvorexant promote sleep but may lack specificity for non-sleep indications. Selective OX1R blockade offers distinct advantages:
ACT-335827 exemplifies this rationale. It exhibits >15-fold selectivity for OX1R (Ki = 6–41 nM) over OX2R (Ki = 417–560 nM), oral bioavailability, and brain penetrance [1] [4] [10]. Its effects contrast with DORAs, which broadly suppress arousal via OX2R in the TMN and LC [5] [9].
Table 3: Pharmacological Profile of ACT-335827
Property | Value | Method | Significance |
---|---|---|---|
OX1R Affinity (Ki) | 6–41 nM | Radioligand binding (human/rat receptors) | High target engagement at low concentrations |
OX2R Affinity (Ki) | 417–560 nM | Radioligand binding (human/rat receptors) | Selectivity ratio: 10–93x for OX1R over OX2R |
Brain Penetrance | Free brain [C] = 97–166 nM (6h post-dose) | Pharmacokinetics (rat, 300 mg/kg p.o.) | Sufficient CNS exposure for OX1R blockade |
Melatonin MT1 Binding | 58% inhibition at 10 μM | Selectivity panel (>100 targets) | Minimal off-target activity at therapeutic doses |
Data compiled from [1] [4] [7]
Concluding Remarks
ACT-335827 exemplifies the therapeutic potential of selective OX1R antagonism. By precisely targeting pathways involved in stress, motivation, and compulsion—without broad suppression of arousal—it offers a differentiated approach to disorders rooted in hypervigilance and reward dysregulation. Ongoing research aims to optimize OX1R antagonists for clinical translation in addiction, anxiety, and metabolic comorbidities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7